2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({Bicyclo[221]hept-5-en-2-ylmethyl}amino)butan-1-ol is a chemical compound with the molecular formula C10H17NO It is characterized by the presence of a bicyclo[221]hept-5-en-2-ylmethyl group attached to an amino group, which is further connected to a butan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with butan-1-ol under specific conditions. One common method involves the use of epichlorohydrin in the presence of tetramethylammonium iodide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol: Similar structure with an ethanol moiety instead of butan-1-ol.
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides: Contains a sulfonamide group instead of a butan-1-ol moiety.
Uniqueness
2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol is unique due to its specific combination of a bicyclo[2.2.1]hept-5-en-2-ylmethyl group with an amino and butan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C12H21NO |
---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
2-(2-bicyclo[2.2.1]hept-5-enylmethylamino)butan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-2-12(8-14)13-7-11-6-9-3-4-10(11)5-9/h3-4,9-14H,2,5-8H2,1H3 |
InChI-Schlüssel |
SZDAHRJCCNERQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)NCC1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.